molecular formula C13H19NS B1425787 {1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine CAS No. 1376239-65-4

{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine

Cat. No.: B1425787
CAS No.: 1376239-65-4
M. Wt: 221.36 g/mol
InChI Key: WIQHRTCQIDULMI-UHFFFAOYSA-N
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Description

{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine is a cyclopentane-derived primary amine featuring a 4-methylphenylsulfanyl substituent at the 1-position of the cyclopentyl ring and a methanamine group.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfanylcyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-4-6-12(7-5-11)15-13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQHRTCQIDULMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine typically involves the reaction of cyclopentylmethanamine with 4-methylphenylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups onto the cyclopentyl ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of {1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

The following table compares cyclopentylmethanamine derivatives with different aryl substituents, highlighting molecular weights, substituent effects, and applications:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine 4-Methylphenylsulfanyl Not explicitly reported Discontinued; sulfanyl group may enhance lipophilicity compared to ethers/halogens.
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine 4-Chlorophenyl 209.717 Higher molecular weight due to Cl; potential antimicrobial/anti-inflammatory activity.
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine HCl 2-Cl-4-F-phenyl 280.6 (HCl salt) Improved solubility in polar solvents as hydrochloride salt; halogen effects on bioactivity.
1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine HCl 2,5-Dichlorophenyl 280.6 (HCl salt) Increased steric hindrance and electron-withdrawing effects; possible CNS activity.

Key Observations :

  • Solubility : Hydrochloride salts (e.g., and ) enhance aqueous solubility compared to free bases .

Comparison with 1,3,4-Oxadiazole Derivatives

Compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine () share the 4-methylphenyl group but differ in core structure:

Property This compound 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine
Core Structure Cyclopentane ring 1,3,4-Oxadiazole heterocycle
Functional Groups Sulfanyl, methanamine Oxadiazole, methanamine
Melting Point Not reported 174.6°C (DSC)
Solubility Likely low in water (free base) Soluble in THF, DMSO, alcohols; insoluble in hexane
Applications Limited data; potential CNS/pharmacological activity Optical materials, OLEDs, drug development

Key Differences :

  • The oxadiazole core () confers high thermal stability and electronic properties suitable for optoelectronic applications, whereas the cyclopentyl-sulfanyl structure may prioritize membrane permeability in drug design .

Biological Activity

{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

The compound is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, with a 4-methylphenyl sulfanyl substituent. These structural features are crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

The compound has shown promise as an anticancer agent. Preliminary studies indicate that it can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, it has been found to reduce viability in glioma cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific molecular targets within cells. It is thought to interact with enzymes and receptors, influencing signaling pathways that regulate cell growth and survival. Further research is needed to elucidate the precise molecular interactions and pathways involved.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory activity with an IC50 value in the low micromolar range, indicating strong potential as an antibacterial agent .

Study 2: Anticancer Activity

In a preclinical evaluation, the compound was tested on various cancer cell lines, including glioma and breast cancer cells. Results showed that it effectively reduced cell viability and induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death .

Data Summary

Activity IC50 Value Cell Line Tested Effect Observed
Antimicrobial5 µMMRSASignificant inhibition
Anticancer10 µMGliomaInduction of apoptosis
Anticancer8 µMBreast cancerCell cycle arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine
Reactant of Route 2
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{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine

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